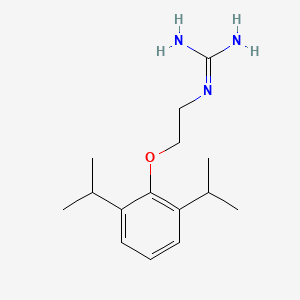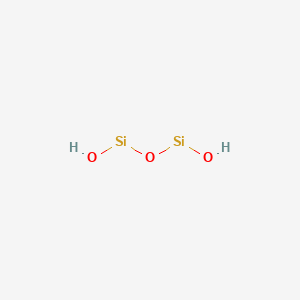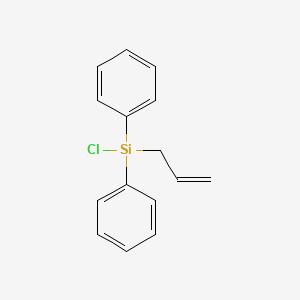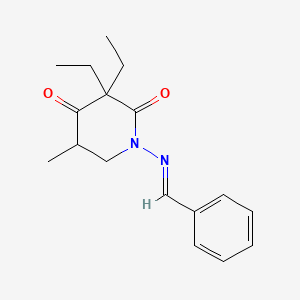
Dibutyl (1,3-dithian-2-ylidene)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutyl (1,3-dithian-2-ylidene)propanedioate is an organic compound with the molecular formula C₁₄H₂₂O₄S₂. It belongs to the class of dithianes, which are sulfur-containing heterocycles. This compound is known for its unique structure, which includes a 1,3-dithiane ring fused to a propanedioate moiety. The presence of sulfur atoms in the ring imparts distinct chemical properties to the compound, making it valuable in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dibutyl (1,3-dithian-2-ylidene)propanedioate can be synthesized through the reaction of 1,3-propanedithiol with dibutyl malonate in the presence of a Lewis acid catalyst. The reaction typically involves the formation of a dithiane ring by the nucleophilic attack of the thiol groups on the carbonyl carbon atoms of the malonate ester. The reaction conditions often include refluxing the reactants in an inert solvent such as toluene or dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of more efficient catalysts and solvents can reduce the environmental impact of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the sulfur atoms in the dithiane ring are oxidized to sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding dithiolane derivative. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The dithiane ring can participate in nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, tetrahydrofuran.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Dithiolane derivatives.
Substitution: Alkylated or acylated dithiane derivatives.
Applications De Recherche Scientifique
Dibutyl (1,3-dithian-2-ylidene)propanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through dithiane-based reactions.
Biology: The compound can be used as a probe to study sulfur-containing biomolecules and their interactions.
Industry: Used in the synthesis of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of dibutyl (1,3-dithian-2-ylidene)propanedioate involves its ability to undergo various chemical transformations due to the presence of the dithiane ring. The sulfur atoms in the ring can participate in nucleophilic and electrophilic reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparaison Avec Des Composés Similaires
- Diisopropyl (1,3-dithian-2-ylidene)propanedioate
- Ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate
- 1,3-Dithiane-2-carboxylic acid
Comparison: Dibutyl (1,3-dithian-2-ylidene)propanedioate is unique due to its dibutyl ester groups, which impart distinct solubility and reactivity properties compared to other similar compounds. The presence of the dithiane ring in all these compounds provides a common reactivity pattern, but the specific substituents on the ring can significantly influence their chemical behavior and applications.
Propriétés
Numéro CAS |
50780-81-9 |
|---|---|
Formule moléculaire |
C15H24O4S2 |
Poids moléculaire |
332.5 g/mol |
Nom IUPAC |
dibutyl 2-(1,3-dithian-2-ylidene)propanedioate |
InChI |
InChI=1S/C15H24O4S2/c1-3-5-8-18-13(16)12(14(17)19-9-6-4-2)15-20-10-7-11-21-15/h3-11H2,1-2H3 |
Clé InChI |
LJOKIGNPEQXCCP-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C(=C1SCCCS1)C(=O)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


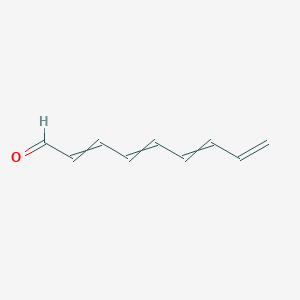

![4-Pentylphenyl 3-[4-(pentyloxy)phenyl]prop-2-enoate](/img/structure/B14669012.png)
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-cyanoethyl)(2-hydroxyethyl)amino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, tetrasodium salt](/img/structure/B14669016.png)
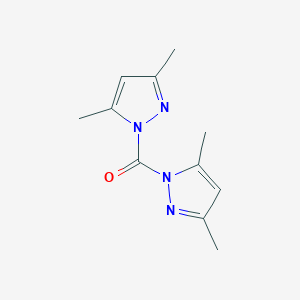
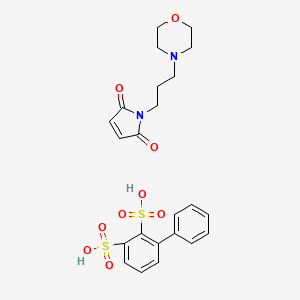
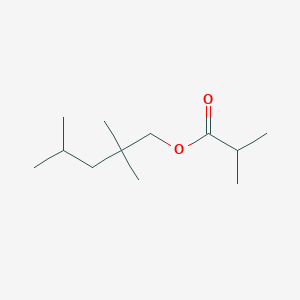
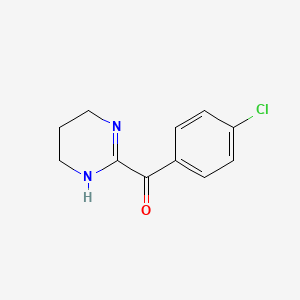
![[(Cyanocarbonyl)amino]methane](/img/structure/B14669051.png)
